molecular formula C6H12NaO5S B1324482 Sodium 3-(allyloxy)-2-hydroxypropanesulphonate CAS No. 52556-42-0

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate

Cat. No.: B1324482
CAS No.: 52556-42-0
M. Wt: 219.21 g/mol
InChI Key: KKNSFTKNGNSIBW-UHFFFAOYSA-N
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Description

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C₆H₁₁NaO₅S and a molecular weight of 218.20 g/mol . . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate typically involves the reaction of sodium bisulphite with allyl glycidyl ether. The process begins by dissolving sodium bisulphite in water and raising the temperature of the solution. Allyl glycidyl ether is then added to the sodium bisulphite aqueous solution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted propanesulphonates .

Mechanism of Action

The mechanism of action of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfonate group can participate in ionic interactions, while the allyloxy and hydroxy groups can engage in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is unique due to its combination of allyloxy, hydroxy, and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical functionalities and interactions .

Properties

CAS No.

52556-42-0

Molecular Formula

C6H12NaO5S

Molecular Weight

219.21 g/mol

IUPAC Name

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate

InChI

InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);

InChI Key

KKNSFTKNGNSIBW-UHFFFAOYSA-N

SMILES

C=CCOCC(CS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C=CCOCC(CS(=O)(=O)O)O.[Na]

Key on ui other cas no.

52556-42-0

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate play in the acrylamide copolymer for enhanced oil recovery?

A1: Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate is one of the monomers used in the synthesis of the acrylamide copolymer []. Its inclusion likely contributes to the copolymer's enhanced viscosity, salt resistance, and temperature tolerance. These properties are crucial for efficient mobility control and oil displacement in challenging reservoir conditions.

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